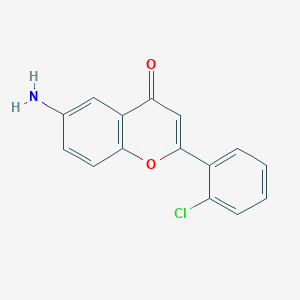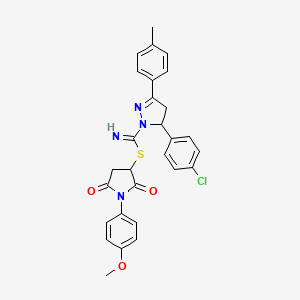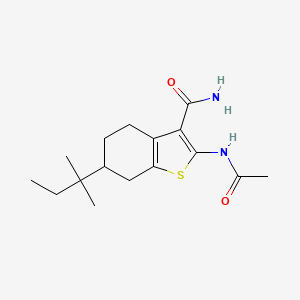![molecular formula C17H17F3N2O3S B4941873 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide, commonly known as MTAA, is a synthetic compound that has been extensively researched for its potential use in scientific research. MTAA is a protease inhibitor that has been shown to be effective in inhibiting the activity of various enzymes, including trypsin, chymotrypsin, and elastase.
Mecanismo De Acción
MTAA works by binding to the active site of proteases, preventing them from cleaving their substrate. The sulfonyl group of MTAA forms a covalent bond with the active site serine residue of the protease, irreversibly inhibiting its activity. This mechanism of action makes MTAA a potent and selective inhibitor of proteases.
Biochemical and Physiological Effects
MTAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MTAA is effective in inhibiting the activity of various proteases, including trypsin, chymotrypsin, and elastase. In vivo studies have shown that MTAA can reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAA has several advantages for use in lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying their function. It is also stable and easy to use, making it a convenient reagent for researchers. However, MTAA also has some limitations. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has bound to it. This can make it difficult to study the kinetics of protease inhibition. Additionally, MTAA may have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MTAA. One area of interest is the development of more selective protease inhibitors based on the structure of MTAA. Another area of interest is the study of the physiological effects of MTAA in animal models of disease. Finally, the use of MTAA in drug discovery and development is an exciting area of research that has the potential to yield new therapeutic agents for a variety of diseases.
Métodos De Síntesis
MTAA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-phenylalanine methyl ester. This reaction produces N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe) 4-methylbenzenesulfonate. The Boc-L-Phe 4-methylbenzenesulfonate is then reacted with 3-(trifluoromethyl)aniline to produce N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide.
Aplicaciones Científicas De Investigación
MTAA has been extensively researched for its potential use in scientific research. One of the main applications of MTAA is in the study of proteases and their role in various biological processes. Proteases are enzymes that play a crucial role in many biological processes, including digestion, blood clotting, and immune response. MTAA has been shown to be effective in inhibiting the activity of various proteases, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-11-6-8-15(9-7-11)26(24,25)22-12(2)16(23)21-14-5-3-4-13(10-14)17(18,19)20/h3-10,12,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLTXCQTIMSIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)
![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)

![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)